2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide
Description
This compound features a pteridin-4-one core substituted at position 3 with a 4-fluorobenzyl group. A sulfanyl (-S-) linker at position 2 connects to an acetamide moiety, which is further functionalized with a 2-phenylethyl group. Structural characterization of such compounds often employs X-ray crystallography refined via SHELX software .
Properties
Molecular Formula |
C23H20FN5O2S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-4-oxopteridin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C23H20FN5O2S/c24-18-8-6-17(7-9-18)14-29-22(31)20-21(27-13-12-26-20)28-23(29)32-15-19(30)25-11-10-16-4-2-1-3-5-16/h1-9,12-13H,10-11,14-15H2,(H,25,30) |
InChI Key |
RHTFZMRGPBQOAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide typically involves multiple steps, starting with the preparation of the dihydropteridinyl core. This core is then functionalized with a fluorophenylmethyl group and a sulfanyl group. The final step involves the introduction of the phenylethyl acetamide moiety. Common reagents used in these reactions include fluorobenzyl bromide, thiourea, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dihydropteridinyl moiety can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the dihydropteridinyl moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
Compound A : 2-{[3-(4-Fluorobenzyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
- Core : Pyrido[2,3-d]pyrimidin-4-one (a pteridin analog).
- Substituents :
- 4-Fluorobenzyl at position 3.
- 2-Fluorophenyl on the acetamide (vs. 2-phenylethyl in the target compound).
Compound B : 2-{[3-(4-Methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
- Core : Quinazolin-4-one.
- Substituents :
- 4-Methoxyphenyl at position 3.
- Trifluoromethylphenyl on the acetamide.
- Key Difference : The methoxy group enhances electron density, while the trifluoromethyl group increases hydrophobicity and metabolic resistance compared to the target’s fluorobenzyl and phenylethyl groups.
Compound C : 2-[[3-(4-Methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
- Core: Thieno[3,2-d]pyrimidin-4-one.
- Substituents :
- 4-Methylphenyl at position 3.
- Trifluoromethoxyphenyl on the acetamide.
- Key Difference: The thienopyrimidine core offers distinct electronic properties, and the trifluoromethoxy group may improve membrane permeability relative to the target’s fluorophenyl.
Structural and Functional Implications
Biological Activity
Chemical Structure and Properties
The compound's molecular formula is with a molar mass of approximately 372.46 g/mol. Its structure features a pteridinyl moiety linked to a phenylethyl acetamide, which may contribute to its biological activity through interactions with specific biological targets.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many pteridin derivatives have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation.
- Antimicrobial Properties : Certain derivatives demonstrate antimicrobial activity against bacteria and fungi, potentially through disruption of cell wall synthesis or interference with metabolic pathways.
- Anti-inflammatory Effects : Compounds structurally related to this compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Anticancer Activity
Several studies have investigated the anticancer potential of pteridin derivatives. For instance, compounds similar to 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide have shown:
- Cell Growth Inhibition : In vitro studies demonstrated significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| HeLa | 3.5 |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens:
- Bacterial Strains : Exhibited activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative strains such as Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
Case Studies
-
Case Study on Anticancer Activity :
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of a series of pteridin derivatives, including the target compound. The results indicated that these compounds induced apoptosis in cancer cells via the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death. -
Case Study on Antimicrobial Effects :
In a clinical trial assessing the efficacy of similar compounds against resistant bacterial strains, it was found that the compound significantly reduced bacterial load in infected tissues compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
